2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one
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Overview
Description
2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused pyridine and pyrimidine rings, which are functionalized with a methylsulfanyl group at position 2 and a phenyl group at position 6. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide (MeONa) at reflux in butanol (BuOH). This reaction selectively forms pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one undergoes several types of chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other groups, such as an amino group, by using reagents like benzylamine (BnNH2).
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid is commonly used for oxidizing the methylsulfanyl group.
Substitution: Benzylamine is used for substituting the methylsulfanyl group after oxidation.
Major Products
Oxidation: The major products are sulfoxides and sulfones.
Substitution: The major products are derivatives with substituted amino groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-arylaminopyrido[2,3-d]pyrimidin-7-ones: These compounds also inhibit protein tyrosine kinases and have similar biological activities.
4-aminopyrido[2,3-d]pyrimidin-5-ones: These compounds are known for their PI3K inhibitory activity.
Uniqueness
2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity for certain molecular targets .
Properties
Molecular Formula |
C14H11N3OS |
---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H11N3OS/c1-19-14-15-8-10-7-11(9-5-3-2-4-6-9)13(18)16-12(10)17-14/h2-8H,1H3,(H,15,16,17,18) |
InChI Key |
ZJAVZNSTYFVSAG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2C=C(C(=O)NC2=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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